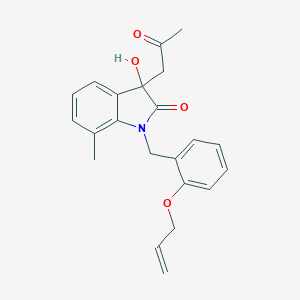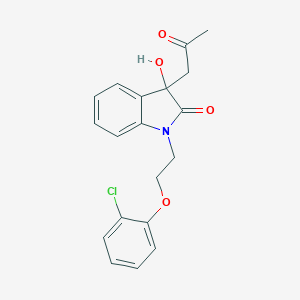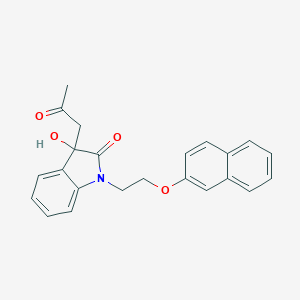
1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family This compound is characterized by its complex structure, which includes an allyloxybenzyl group, a hydroxy group, a methyl group, and an oxopropyl group attached to an indolin-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor, such as an isatin derivative, under acidic or basic conditions.
Introduction of the Allyloxybenzyl Group: This can be achieved through a nucleophilic substitution reaction where an allyloxybenzyl halide reacts with the indolin-2-one core.
Addition of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group is typically added through alkylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Oxopropyl Group: This step involves the addition of a propionyl group, which can be achieved through acylation reactions using propionyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents for halogenation.
Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines, thiols
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted indolin-2-one derivatives
Hydrolysis: Formation of alcohols and carboxylic acids
Wissenschaftliche Forschungsanwendungen
1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Its structural similarity to other bioactive indolin-2-one derivatives makes it a candidate for drug development.
Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes like acetylcholinesterase and tyrosine kinases.
Chemical Biology: The compound is used as a probe to study cellular pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
Signal Transduction: The compound can modulate signaling pathways by interacting with kinases and other signaling proteins, affecting cellular processes like proliferation and apoptosis.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream effects that alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other indolin-2-one derivatives:
Similar Compounds: Indolin-2-one, 3-hydroxyindolin-2-one, 3-methylindolin-2-one
Uniqueness: The presence of the allyloxybenzyl and oxopropyl groups provides unique chemical properties and biological activities, distinguishing it from simpler indolin-2-one derivatives.
Comparison: Compared to other derivatives, this compound may exhibit enhanced biological activity due to its additional functional groups, making it a more potent candidate for therapeutic applications.
Eigenschaften
IUPAC Name |
3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-12-27-19-11-6-5-9-17(19)14-23-20-15(2)8-7-10-18(20)22(26,21(23)25)13-16(3)24/h4-11,26H,1,12-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSNMMUZBZBAGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-furyl-N-methyl-N-({1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368425.png)
![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)
![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)
![(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B368433.png)
![1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B368437.png)
![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)
![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)
![4,4,11,11-tetramethyl-N-(2-methylsulfanylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368444.png)
![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)
![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)


